

The Discovery, Isolation, and Characterization of Benzomalvin C from Penicillium

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Compound of Interest

Compound Name: Benzomalvin C

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. Among the myriad of fungal genera, *Penicillium* has distinguished itself as a producer of numerous important therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Benzomalvin C**, a benzodiazepine alkaloid produced by *Penicillium* species. This document is intended for researchers, scientists, and drug development professionals interested in the technical details of natural product discovery and development.

Benzomalvins are a class of mycotoxins that have garnered interest due to their unique chemical structures and biological activities. First identified as inhibitors of the substance P neurokinin 1 (NK1) receptor, they have also demonstrated cytotoxic effects against various cancer cell lines.^{[1][2]} This guide will focus on **Benzomalvin C**, providing a comprehensive summary of the available quantitative data, detailed experimental protocols for its isolation and purification, and visualizations of the relevant biological pathways.

Discovery of Benzomalvin C

Benzomalvin C was first reported in 1994 by Sun et al. as a novel benzodiazepine isolated from the culture broth of a *Penicillium* species.^[1] The discovery was the result of a screening

program for microbial broths with neurokinin receptor antagonist activity.[1] While Benzomalvin A showed notable inhibitory activity against substance P, **Benzomalvin C** was found to be only weakly active in this assay.[1] More recently, in 2025, Jeon et al. isolated **Benzomalvin C** as part of a series of five benzomalvin derivatives (A-E) from *Penicillium spathulatum* SF7354, a symbiotic fungus isolated from the extremophilic plant *Azorella monantha* in Chilean Patagonia. In this later study, the cytotoxic properties of these compounds were the primary focus.

Quantitative Data

The physicochemical and spectroscopic data for **Benzomalvin C**, along with its related compounds Benzomalvin A and B for comparison, are summarized in the tables below. This data is crucial for the identification and characterization of these natural products.

Table 1: Physicochemical Properties of Benzomalvins A, B, and C

Property	Benzomalvin A	Benzomalvin B	Benzomalvin C
Molecular Formula	C ₂₄ H ₂₀ N ₃ O ₂	C ₂₄ H ₁₈ N ₃ O ₂	C ₂₄ H ₁₈ N ₃ O ₃
Molecular Weight	382.15	380.14	396.13
HRFAB-MS (M+H) ⁺	382.1525	380.1403	396.1348
m/z (ESI-MS)	382.17	380.15	396.15
Optical Rotation [α] _D	-106° (c 1.0, MeOH)	+158° (c 0.59, MeOH)	+69.7° (c 0.38, MeOH)
Appearance	White solid	White solid	White needles
Melting Point	105-115°C	>260°C	214°C

Data compiled from Sun et al., 1994 and Jeon et al., 2025.

Table 2: Spectroscopic Data for **Benzomalvin C**

Spectroscopic Technique	Data
UV (MeOH) λ_{max} (ϵ)	229 (27,600), 273 (6,700), 283 (5,900), 312 (2,800), 323 (2,200) nm
IR (KBr) ν_{max}	3470, 3060, 3030, 3010, 2910, 2850, 1700, 1670, 1620, 1590, 1455, 1365, 1250, 775, 760, 710, 690, 665 cm^{-1}
^1H NMR (CDCl_3 , 300 MHz) δ	8.30 (1H, d, $J=8.1$ Hz), 8.03 (1H, d, $J=8.1$ Hz), 7.82 (1H, t, $J=8.1$ Hz), 7.70 (1H, t, $J=8.1$ Hz), 7.55-7.25 (7H, m), 6.95 (1H, d, $J=8.1$ Hz), 6.85 (1H, s), 5.40 (1H, s), 3.15 (3H, s)
^{13}C NMR (CDCl_3 , 75 MHz) δ	167.8, 164.2, 160.5, 147.2, 141.8, 138.2, 135.5, 134.8, 132.5, 131.2, 130.5, 129.8, 129.5, 129.2, 128.8, 128.5, 127.5, 126.8, 125.5, 121.8, 120.5, 68.5, 60.2, 30.8

Data from Sun et al., 1994.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and purification of **Benzomalvin C** from *Penicillium* culture. These are compiled from published methods and represent a standard workflow for natural product isolation.

Fungal Fermentation

- Strain: *Penicillium* spathulatum SF7354
- Culture Medium: Potato Dextrose Broth (PDB)
- Procedure:
 - Inoculate a suitable volume of sterile PDB with a fresh culture of *P. spathulatum*.
 - Incubate the culture at 15°C for 21 days with constant agitation at 120 rpm.

Extraction

- Solvent: Ethyl acetate
- Procedure:
 - Following incubation, subject the entire culture broth to liquid-liquid partitioning.
 - Extract the broth three times with an equal volume of ethyl acetate.
 - Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Initial Fractionation (MPLC)

- System: Medium-Pressure Liquid Chromatography (MPLC)
- Stationary Phase: Silica gel column
- Mobile Phase: A gradient of hexane (A) and ethyl acetate (B)
- Procedure:
 - Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the silica gel column.
 - Perform a gradient elution to fractionate the extract. The specific gradient will depend on the MPLC system and column dimensions.
 - Collect fractions and analyze them by an appropriate method (e.g., thin-layer chromatography or analytical HPLC) to identify those containing benzomalvins.

Purification (Semi-preparative HPLC)

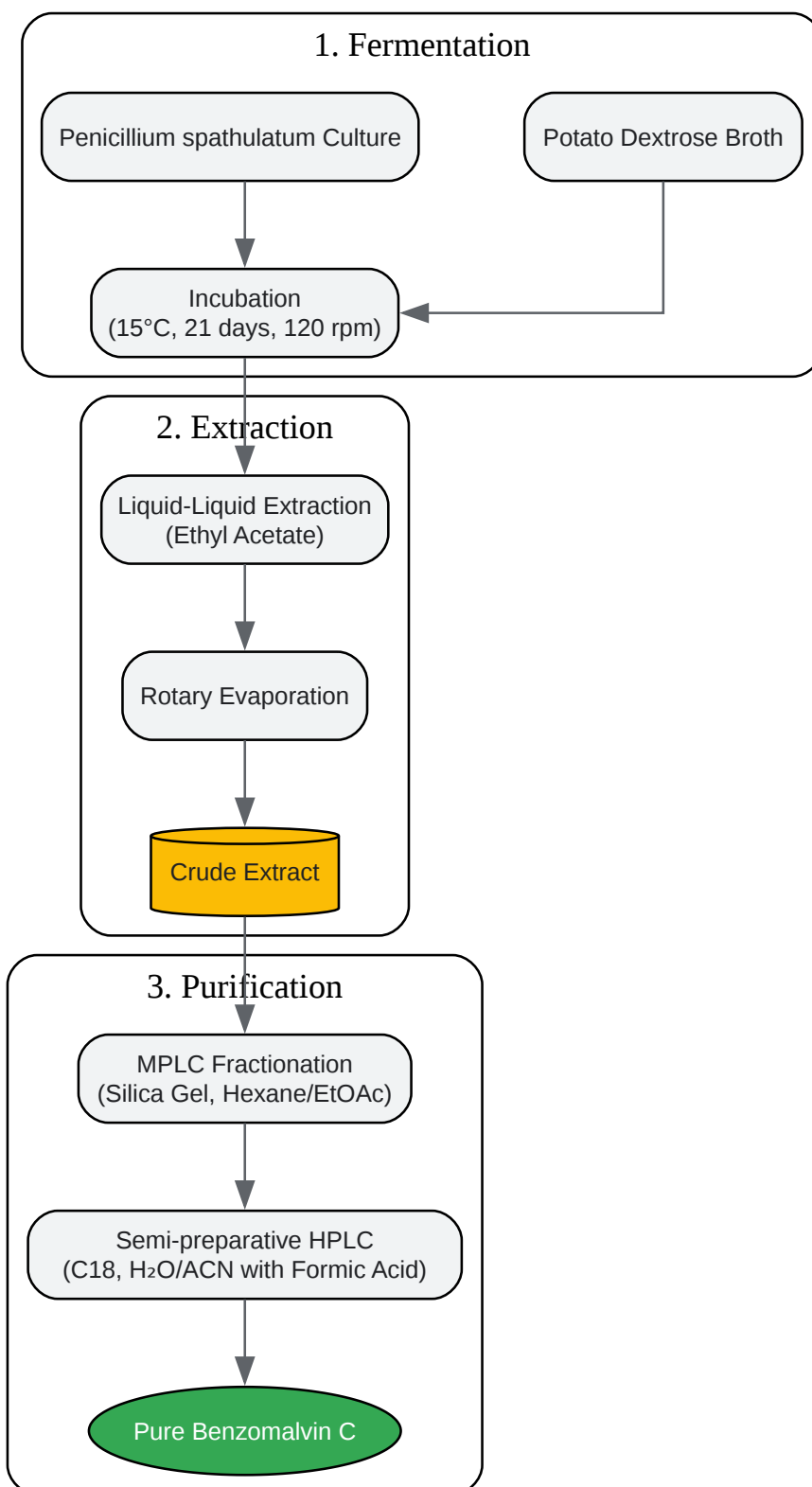
- System: Semi-preparative High-Performance Liquid Chromatography (HPLC)
- Column: Inspire C18 (250 x 10 mm i.d., 10 μ m)
- Mobile Phase:

- A: 0.1% formic acid in water
- B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - Maintain 5% B for 2 minutes.
 - Increase linearly to 40% B over 2 minutes.
 - Increase to 80% B over the next 22 minutes.
 - Increase to 100% B over 0.5 minutes and hold for 5 minutes.
 - Decrease to 5% B over 0.5 minutes and re-equilibrate for 5 minutes.
- Procedure:
 - Pool and concentrate the benzomalvin-containing fractions from the MPLC.
 - Dissolve the concentrated fraction in a suitable solvent and inject it into the semi-preparative HPLC system.
 - Collect the peak corresponding to **Benzomalvin C** (retention time approximately 17.00 minutes under the specified conditions).
 - Evaporate the solvent from the collected fraction to obtain pure **Benzomalvin C**.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of **Benzomalvin C**.



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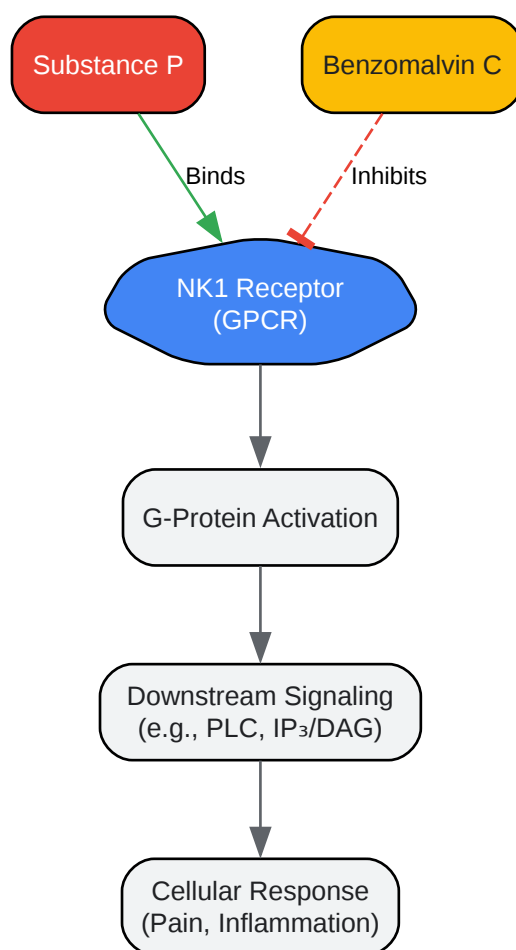
Caption: A flowchart of the experimental process for isolating **Benzomalvin C**.

Signaling Pathways

Benzomalvins have been shown to interact with biological systems in at least two distinct ways: as weak antagonists of the substance P receptor and as inducers of apoptosis in cancer cells.

Substance P (NK1 Receptor) Inhibition

Substance P is a neuropeptide that binds to the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR), leading to downstream signaling involved in pain transmission and inflammation. Benzomalvins can weakly inhibit this interaction.

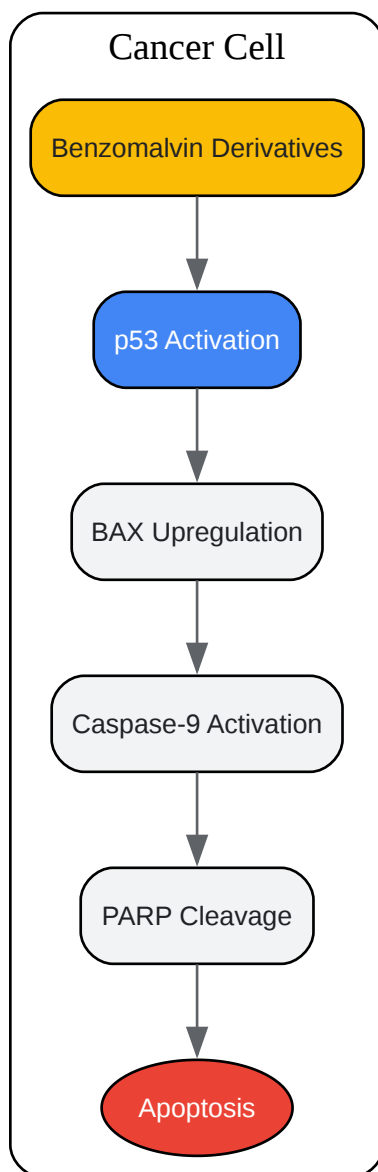


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Caption: Inhibition of the Substance P signaling pathway by **Benzomalvin C**.

Induction of Apoptosis

Benzomalvin derivatives have been observed to induce apoptosis in human cancer cell lines, such as HCT116, through a p53-dependent mechanism. This involves the upregulation of pro-apoptotic proteins and cell cycle arrest.



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Caption: Proposed p53-dependent apoptosis pathway induced by benzomalvins.

Conclusion

Benzomalvin C, a secondary metabolite from *Penicillium* species, represents an interesting natural product with a unique chemical scaffold and modest, yet distinct, biological activities. This technical guide has provided a consolidated resource for the discovery, isolation, and characterization of **Benzomalvin C**, complete with quantitative data and detailed experimental protocols. The provided visualizations of the experimental workflow and potential biological pathways offer a clear and concise overview for researchers in the field of natural product chemistry and drug discovery. Further investigation into the specific mechanisms of action and structure-activity relationships of benzomalvin derivatives may yet uncover their full therapeutic potential.

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